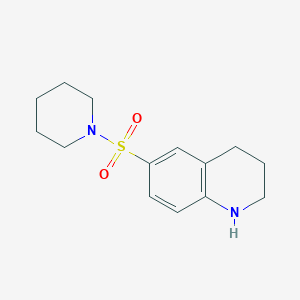![molecular formula C15H12N4O2S B3388387 2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 872319-73-8](/img/structure/B3388387.png)
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid
Overview
Description
“2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid” is a complex organic compound that contains a tetrazole ring. Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A progression of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been combined by buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .
Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .
Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .
Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .
Scientific Research Applications
- The compound’s structure, with a tetrazole ring and a phenyl group, may contribute to its bioactivity. Investigations have focused on its antibacterial, anticancer, and anti-TB properties .
- A recent study reported a honeycomb metal–carboxylate-tetrazolate framework that exhibited good thermal, mechanical, and chemical stability in both acidic and basic aqueous solutions .
- While tetrazoles themselves may not exhibit significant biological activity, their resistance to biological degradation makes them valuable as carboxylic acid mimics .
Medicinal Chemistry and Drug Development
Metal-Organic Frameworks (MOFs)
Carboxylic Acid Isosteres
Eco-Friendly Synthesis
Mechanism of Action
Mode of Action
It is known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of their targets, which can result in significant binding energy .
Pharmacokinetics
It is known that tetrazole derivatives can exhibit increased lipophilicity, which could potentially enhance membrane permeability .
Result of Action
Some synthesized compounds with tetrazole groups have shown significant cytotoxic effects .
Action Environment
It is known that the storage conditions for such compounds typically involve avoiding exposure to air .
Safety and Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They can liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Future Directions
properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(21)12-8-4-5-9-13(12)22-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNYYRQCYUFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Ethylphenyl)methylamino]ethanol](/img/structure/B3388314.png)

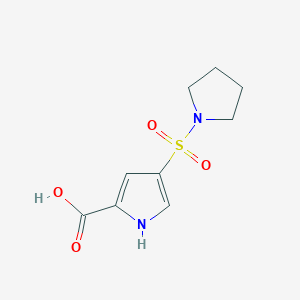
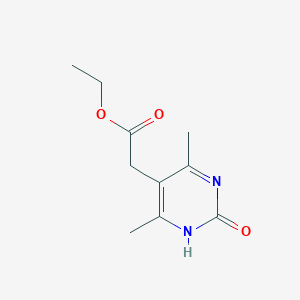
![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
![2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B3388343.png)
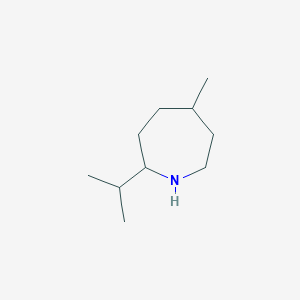
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid](/img/structure/B3388359.png)
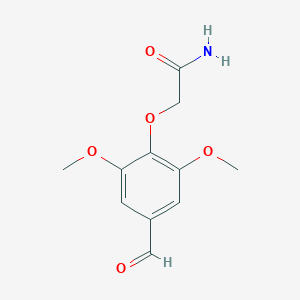
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
